2-Cyanobenzyl acetate

描述

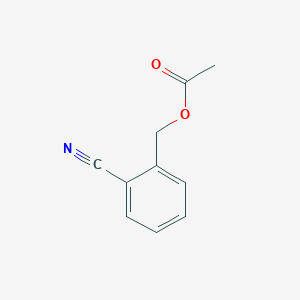

2-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzyl acetate, where the benzyl group is substituted with a cyano group at the ortho position. This compound is used in various chemical synthesis processes and has applications in research and industry.

准备方法

Synthetic Routes and Reaction Conditions

2-Cyanobenzyl acetate can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)benzonitrile with sodium acetate. The reaction typically occurs at elevated temperatures, around 100-110°C .

Industrial Production Methods

Industrial production of this compound often involves the transformation of aminomethyl groups in cyanobenzylamine compounds into acyloxymethyl groups without damaging the cyano group on the benzene ring. This transformation can be achieved using nitrosonium ions .

化学反应分析

Types of Reactions

2-Cyanobenzyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products

Oxidation: Produces carboxylic acids or other oxidized products.

Reduction: Produces amines or other reduced derivatives.

Substitution: Produces various substituted benzyl derivatives.

科学研究应用

2-Cyanobenzyl acetate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-Cyanobenzyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and processes .

相似化合物的比较

Similar Compounds

Benzyl acetate: Similar structure but lacks the cyano group.

2-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

2-Cyanobenzyl chloride: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

2-Cyanobenzyl acetate is unique due to the presence of both the cyano and acetate groups, which provide distinct reactivity and applications compared to its similar compounds .

生物活性

2-Cyanobenzyl acetate, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a cyanobenzyl group linked to an acetate moiety. This structure contributes to its unique chemical reactivity and biological activity. The presence of the cyanide group enhances interaction with various biological targets due to its electron-withdrawing nature, which can influence enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, N-heterocyclic carbene-silver complexes derived from 2-cyanobenzyl derivatives showed enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. The IC values for these compounds suggest varying degrees of cytotoxicity, with some complexes being more potent than traditional chemotherapeutic agents such as cisplatin .

- Anti-inflammatory Properties : Similar cyanobenzyl compounds have been investigated for their anti-inflammatory effects. These compounds may inhibit specific inflammatory pathways, making them candidates for further pharmacological evaluation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the cyanide group can inhibit enzymes involved in metabolic pathways related to disease processes. For example, studies have shown that cyanobenzyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .

- Interaction with Cellular Targets : The structural features of this compound allow it to interact with various cellular receptors and proteins, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Studies

A study investigating the antibacterial efficacy of NHC-silver complexes derived from this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Kirby-Bauer disk diffusion method was employed to assess this activity, revealing that these complexes exhibited higher antibacterial potency than their parent compounds .

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human renal cancer cell lines (Caki-1) using MTT assays. The results indicated that certain derivatives of this compound had IC values significantly lower than those of established chemotherapeutics, suggesting their potential as effective anticancer agents .

Comparative Data Table

| Compound Name | Structure Type | Biological Activity | IC (μM) |

|---|---|---|---|

| This compound | Ester and nitrile | Antibacterial, Cytotoxic | Varies by derivative |

| NHC-Silver Complex 4c | Silver complex | Antibacterial | 6.2 ± 1.0 |

| NHC-Silver Complex 4d | Silver complex | Antibacterial | 7.7 ± 1.6 |

| Cisplatin | Chemotherapeutic | Cytotoxic | 3.3 |

属性

IUPAC Name |

(2-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFPWQBFLJPNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。